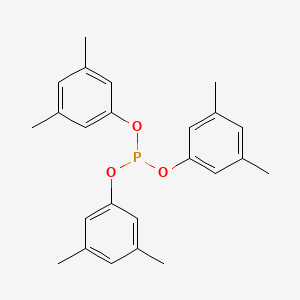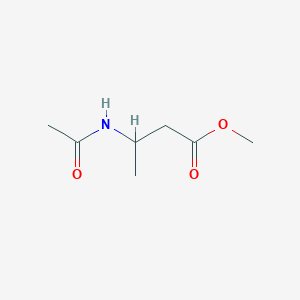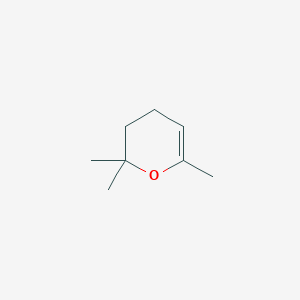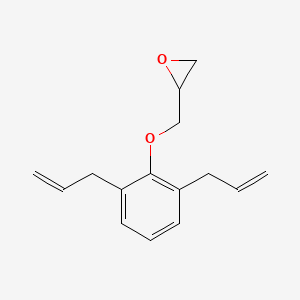
calcium;1H-naphthalen-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;1H-naphthalen-1-ide is a compound that belongs to the class of naphthalenides, which are known for their powerful reducing properties. Naphthalenides are derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is specifically a calcium salt of the naphthalene radical anion, making it a unique and reactive species in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of calcium;1H-naphthalen-1-ide typically involves the reaction of calcium metal with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
Ca+C10H8→Ca(C10H8)
The resulting product is a dark green solution, indicating the formation of the calcium naphthalenide complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent, capable of reducing a wide range of organic and inorganic compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the naphthalene radical anion acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, epoxides, and nitro compounds. The reactions are typically carried out in ethereal solvents like THF or DME under an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reduction of halides can yield hydrocarbons, while reduction of nitro compounds can produce amines .
Aplicaciones Científicas De Investigación
Calcium;1H-naphthalen-1-ide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.
Biology: Its reducing properties are exploited in biochemical assays and studies involving redox reactions.
Mecanismo De Acción
The mechanism of action of calcium;1H-naphthalen-1-ide involves the transfer of electrons from the naphthalene radical anion to the target molecule. This electron transfer process reduces the target molecule while oxidizing the naphthalene radical anion back to naphthalene. The calcium ion stabilizes the radical anion, facilitating the reduction process .
Comparación Con Compuestos Similares
Similar Compounds
Sodium naphthalenide: Similar to calcium;1H-naphthalen-1-ide, sodium naphthalenide is a strong reducing agent used in various chemical reactions.
Lithium naphthalenide: Another similar compound, lithium naphthalenide, is also used as a reducing agent and has similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of the calcium ion, which imparts different solubility and reactivity characteristics compared to its sodium and lithium counterparts. The choice of calcium can influence the reaction conditions and the stability of the resulting products .
Propiedades
Número CAS |
37896-39-2 |
|---|---|
Fórmula molecular |
C20H14Ca |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
calcium;1H-naphthalen-1-ide |
InChI |
InChI=1S/2C10H7.Ca/c2*1-2-6-10-8-4-3-7-9(10)5-1;/h2*1-7H;/q2*-1;+2 |
Clave InChI |
QJXDNMYNTJANMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2[C-]=CC=CC2=C1.C1=CC=C2[C-]=CC=CC2=C1.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















